alpha-Methyl-N-(3-phenyl-2-propenyl)benzeneethanamine

Description

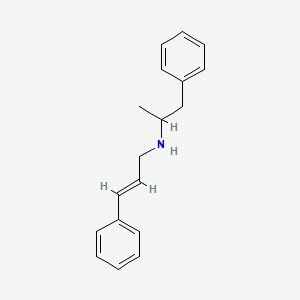

alpha-Methyl-N-(3-phenyl-2-propenyl)benzeneethanamine is a substituted phenethylamine derivative characterized by a benzene ring attached to an ethylamine backbone. Key structural features include:

- An alpha-methyl group on the ethylamine chain, which enhances metabolic stability by inhibiting monoamine oxidase (MAO) degradation.

This compound belongs to a broader class of synthetic amines with modifications tailored for specific pharmacological or chemical applications. Its structural analogs often vary in substituent groups, influencing receptor binding, pharmacokinetics, and toxicity profiles.

Properties

Molecular Formula |

C18H21N |

|---|---|

Molecular Weight |

251.4 g/mol |

IUPAC Name |

1-phenyl-N-[(E)-3-phenylprop-2-enyl]propan-2-amine |

InChI |

InChI=1S/C18H21N/c1-16(15-18-11-6-3-7-12-18)19-14-8-13-17-9-4-2-5-10-17/h2-13,16,19H,14-15H2,1H3/b13-8+ |

InChI Key |

NMMSKGCUFGCREC-MDWZMJQESA-N |

Isomeric SMILES |

CC(CC1=CC=CC=C1)NC/C=C/C2=CC=CC=C2 |

Canonical SMILES |

CC(CC1=CC=CC=C1)NCC=CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of alpha-Methyl-N-(3-phenyl-2-propenyl)benzeneethanamine can be achieved through various methods. One common synthetic route involves the reaction of benzylamine with cinnamaldehyde under appropriate reaction conditions . Another method involves the bromination of cinnamyl alcohol using phosphorus tribromide in the presence of pyridine , followed by amination with phenylisopropylamine and subsequent crystallization with hydrochloric acid . These methods can be adjusted based on specific experimental designs and conditions.

Chemical Reactions Analysis

alpha-Methyl-N-(3-phenyl-2-propenyl)benzeneethanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as or .

Reduction: Reduction reactions can be carried out using agents like or .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce secondary amines .

Scientific Research Applications

alpha-Methyl-N-(3-phenyl-2-propenyl)benzeneethanamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of certain chemicals and materials

Mechanism of Action

The mechanism of action of alpha-Methyl-N-(3-phenyl-2-propenyl)benzeneethanamine involves its interaction with neurotransmitter receptors in the central nervous system. It is believed to act as a stimulant by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This leads to increased levels of monoamine neurotransmitters, such as dopamine and serotonin, in the synaptic cleft, resulting in enhanced neurotransmission .

Comparison with Similar Compounds

Benzphetamine Hydrochloride

Chemical Name : N-α-Dimethyl-N-(phenylmethyl)benzeneethanamine hydrochloride .

Structural Differences :

- Replaces the 3-phenyl-2-propenyl group with a benzyl (phenylmethyl) group .

- Retains the alpha-methyl group but includes an additional methyl substitution on the nitrogen.

Pharmacological Profile : - Therapeutic Function: Antiobesity agent, acting as a central nervous system (CNS) stimulant via norepinephrine and dopamine reuptake inhibition.

- Metabolism : The benzyl group enhances lipophilicity, prolonging half-life compared to simpler phenethylamines.

| Parameter | Target Compound | Benzphetamine Hydrochloride |

|---|---|---|

| Molecular Formula | C₁₈H₂₁N | C₁₇H₂₀N·HCl |

| Key Substituent | 3-phenyl-2-propenyl | Benzyl |

| Therapeutic Application | Undocumented | Antiobesity |

| Metabolic Stability (MAO resistance) | High | Moderate |

N,α-Dimethyl-3-(trifluoromethyl)benzeneethanamine

Chemical Name : N,α-Dimethyl-3-(trifluoromethyl)benzeneethanamine .

Structural Differences :

- Features a 3-trifluoromethyl group on the benzene ring instead of the allyl chain.

- Retains the alpha-methyl and N-methyl groups.

Physicochemical Properties : - The electron-withdrawing trifluoromethyl group increases polarity, reducing blood-brain barrier permeability compared to the target compound.

- pKa : 10.22 (predicted), suggesting moderate basicity under physiological conditions.

| Parameter | Target Compound | 3-Trifluoromethyl Analog |

|---|---|---|

| Molecular Weight | ~247 g/mol | 217.23 g/mol |

| Substituent Position | N-linked allyl | Benzene ring (C3) |

| Lipophilicity (LogP estimate) | Higher | Lower |

alpha-Methyl-N-(3-(7-quinolinyloxy)propyl)benzeneethanamine

Chemical Name: alpha-Methyl-N-(3-(7-quinolinyloxy)propyl)benzeneethanamine . Structural Differences:

- Substitutes the allyl group with a 3-(7-quinolinyloxy)propyl chain.

- Research Implications:

- The quinoline group may confer antimicrobial or anticancer activity, as seen in other quinoline derivatives.

- Limited pharmacokinetic data, but the extended chain could reduce CNS penetration.

Pharmacological and Toxicological Comparisons

CNS Activity

- The target compound’s allyl group may reduce hallucinogenic potency compared to NBOMe’s methoxybenzyl groups .

- 2C Series (e.g., 2C-B): Lack the alpha-methyl group, resulting in shorter durations of action due to rapid MAO metabolism.

Anti-Quorum Sensing Potential

- Benzeneethanamine Derivatives : Compounds like 4-methoxy-benzeneethanamine exhibit anti-quorum sensing activity in Salmonella Typhi via protein binding (Ki = 5.2 µM) . The target compound’s allyl group could sterically hinder similar interactions, though this remains untested.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.